N-Ethylbenzamide
Description
Contextualization of N-Ethylbenzamide within the Broader Field of Amide Chemistry Research
This compound, a simple N-substituted amide, holds a significant place in the vast landscape of chemical research. The amide functional group is a cornerstone of organic chemistry and biochemistry, forming the backbone of proteins and finding widespread application in pharmaceuticals, polymers, and various industrial materials. uq.edu.aursc.org Within this broad context, N-substituted benzamides like this compound serve as fundamental models for studying the intrinsic properties and reactivity of the amide bond. Research into these compounds provides crucial insights into hydrogen bonding, conformational isomerism, and the electronic effects of substituents on the amide linkage. nih.govmdpi.com
The exploration of N-substituted benzamides is driven by their utility as versatile intermediates and key structural motifs in more complex molecules. researchgate.netnih.gov They are integral to the development of new synthetic methodologies, including the refinement of amide bond formation techniques and their application in creating libraries of compounds for biological screening. uq.edu.aunih.gov Furthermore, the study of simple amides like this compound under various conditions, such as high-temperature water, helps to elucidate reaction mechanisms and kinetics, which is vital for both academic understanding and practical applications in areas like green chemistry. chemicalbook.com
Historical Trajectories and Evolving Research Interests in N-Substituted Benzamides
The history of N-substituted benzamides is intrinsically linked to the broader history of amide synthesis. Early methods for forming amide bonds often involved harsh conditions and the use of activated carboxylic acid derivatives like acid chlorides or anhydrides. uq.edu.aunist.gov The development of named reactions such as the Beckmann rearrangement, Schotten-Baumann reaction, and later the Ugi and Passerini multi-component reactions, provided new avenues for synthesizing amides with greater efficiency and diversity. uq.edu.auresearchgate.net
In recent decades, research interests have shifted towards developing more sustainable and atom-economical methods for amide synthesis. nih.gov This includes the use of novel catalysts, such as those based on zirconium chloride or copper nanoparticles, and the application of techniques like ultrasonic irradiation to promote direct condensation of carboxylic acids and amines. researchgate.netchemspider.com
A significant evolution in the application of N-substituted benzamides has been in the field of medicinal chemistry and organic synthesis. They have been identified as crucial components in a wide array of biologically active compounds, including anti-inflammatory agents, antitumor agents, and central nervous system modulators. researchgate.netnih.govnih.govuni.lu A pivotal development was the use of the N,N-disubstituted amide group as a directed metalation group (DMG) in ortho-lithiation reactions, a strategy pioneered by Gilman and Wittig and extensively developed by others. google.comresearchgate.netresearchgate.net This allows for the regioselective functionalization of the aromatic ring, making N-substituted benzamides valuable precursors for creating complex, multi-substituted aromatic compounds. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-ethylbenzamide | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H11NO/c1-2-10-9(11)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIDYFBTIZOPLA-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210315 | |
| Record name | N-Ethylbenzamide | |
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Molecular Weight |
149.19 g/mol | |
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CAS No. |
614-17-5 | |
| Record name | N-Ethylbenzamide | |
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| Record name | N-Ethylbenzamide | |
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| Record name | N-Ethylbenzamide | |
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| Record name | N-Ethylbenzamide | |
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| Record name | N-ETHYLBENZAMIDE | |
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| Record name | N-ETHYLBENZAMIDE | |
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Synthesis and Manufacturing Processes
Established Laboratory-Scale Synthesis Routes
The laboratory synthesis of N-Ethylbenzamide can be achieved through several well-established methods, primarily involving the formation of an amide bond between a benzoic acid derivative and ethylamine (B1201723).
One of the most common and straightforward methods is the reaction of benzoyl chloride with ethylamine . This is a classic Schotten-Baumann reaction where the more reactive acid chloride readily undergoes nucleophilic acyl substitution with the amine. The reaction is typically carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or an organic base like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.
Another prevalent method involves the direct coupling of benzoic acid and ethylamine using a coupling agent. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with an activating agent such as N-hydroxybenzotriazole (HOBt), facilitate the amide bond formation under milder conditions than the acid chloride route. chemicalbook.com
More modern and greener approaches have also been developed. For instance, a flow reactor method has been reported using tert-butyl hydroperoxide and tetra-(n-butyl)ammonium iodide in a mixture of acetonitrile (B52724) and water. researchgate.net Additionally, direct condensation of benzoic acids and amines can be promoted by solid acid catalysts, such as Lewis acidic ionic liquids immobilized on diatomite earth, often enhanced by ultrasonic irradiation. chemspider.com
Industrial-Scale Manufacturing Considerations
While specific industrial-scale manufacturing details for this compound are not extensively published, general principles for scaling up benzamide (B126) synthesis are applicable. Key considerations for industrial production include cost-effectiveness, safety, environmental impact (green chemistry), and process efficiency. researchgate.net
For large-scale synthesis, the direct amidation of benzoic acid with ethylamine is often preferred over methods using expensive or hazardous reagents like acid chlorides or carbodiimides. This direct reaction, however, typically requires high temperatures to drive off the water formed, which can be energy-intensive.
To overcome this, catalytic processes are highly desirable. The development of robust, reusable heterogeneous catalysts is a major focus of industrial research. researchgate.net Catalysts that allow the reaction to proceed under milder conditions can significantly reduce energy costs and improve the safety profile of the process. Flow chemistry is another technology being implemented for amide synthesis on an industrial scale, as it offers better control over reaction parameters, improved safety, and easier scale-up compared to batch processes. nih.govresearchgate.net
Purification at an industrial scale would likely involve crystallization or distillation, depending on the purity requirements and the physical properties of the final product and any byproducts. The economic viability of any industrial process for this compound production would heavily depend on the cost of raw materials (benzoic acid and ethylamine), energy consumption, and the efficiency and reusability of any catalyst employed.
Physicochemical Properties
General and Spectroscopic Properties
Physical State and Appearance
N-Ethylbenzamide is a colorless to white crystalline solid or powder at room temperature. nih.gov It is soluble in many organic solvents, such as ethanol (B145695) and dichloromethane. nih.gov
Interactive Data Table: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | nist.govchemicalbook.com |
| Molecular Weight | 149.19 g/mol | chemicalbook.com |
| Melting Point | 70.5 °C | nih.gov |
| Boiling Point | 317 °C | nih.gov |
| Density | 1.019 g/cm³ | nih.gov |
| CAS Number | 614-17-5 | nist.govchemicalbook.com |
Spectroscopic Data (NMR, IR, Mass Spectrometry)
Spectroscopic techniques are essential for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy :
¹H NMR : The proton NMR spectrum of this compound shows characteristic signals for the ethyl and benzoyl groups. The aromatic protons of the benzene (B151609) ring typically appear as multiplets in the range of 7.4-7.8 ppm. The ethyl group exhibits a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl protons, and a triplet for the methyl (-CH₃) protons coupled to the methylene protons. The N-H proton of the amide group usually appears as a broad singlet.
¹³C NMR : The carbon NMR spectrum displays distinct signals for each carbon atom. The carbonyl carbon (C=O) of the amide is a key diagnostic peak, typically appearing downfield around 167-168 ppm. The carbons of the benzene ring resonate in the aromatic region (approx. 127-134 ppm), while the methylene and methyl carbons of the ethyl group appear in the aliphatic region. rsc.org
Infrared (IR) Spectroscopy : The IR spectrum of this compound provides valuable information about its functional groups. Key absorption bands include:
A strong absorption band for the C=O stretching vibration of the amide group (Amide I band), typically observed around 1630-1660 cm⁻¹.
An N-H bending vibration (Amide II band) around 1530-1550 cm⁻¹.
An N-H stretching vibration, which can be a sharp peak around 3300 cm⁻¹ in dilute solution or a broader band in the solid state due to hydrogen bonding.
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
Mass Spectrometry : Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak [M]⁺ at m/z = 149. The fragmentation pattern often includes characteristic fragments corresponding to the loss of parts of the molecule, such as the ethyl group or the entire ethylamino group, and the prominent benzoyl cation at m/z = 105. nist.gov
Structural and Conformational Analysis
Crystal Structure and Polymorphism
While a specific, publicly available crystal structure determination for this compound was not found in the surveyed literature, the crystal structures of closely related N-acylbenzamides and N-alkylamides provide significant insight into its likely solid-state conformation. nih.govorgsyn.org In the solid state, the amide group is generally planar or nearly planar due to the delocalization of the nitrogen lone pair into the carbonyl group. The conformation around the C(phenyl)-C(O) bond is a key feature. In many substituted benzamides, the torsional angle between the phenyl ring and the amide plane is non-zero, often around 20-30°, to relieve steric strain. nih.gov The ethyl group attached to the nitrogen will also adopt a low-energy conformation. The potential for polymorphism, the ability to exist in more than one crystal form, is a common feature of such molecules and can be influenced by crystallization conditions.
Intermolecular Interactions and Hydrogen Bonding
Hydrogen bonding is the dominant intermolecular force governing the solid-state structure of this compound. As a secondary amide, it possesses one hydrogen bond donor (the N-H group) and one hydrogen bond acceptor (the carbonyl oxygen). This allows for the formation of extended hydrogen-bonded networks. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of N Ethylbenzamide
Vibrational Spectroscopy for Comprehensive Structural Confirmation (FT-IR, FT-Raman)
The FT-IR and FT-Raman spectra of N-Ethylbenzamide exhibit a series of absorption and scattering bands, respectively, which correspond to specific molecular vibrations. The assignment of these bands to their corresponding vibrational modes is critical for structural confirmation. For instance, the stretching vibration of the N-H bond in secondary amides typically appears as a strong, sharp band in the FT-IR spectrum. researchgate.net Similarly, the carbonyl (C=O) stretching mode is one of the most characteristic and intense bands in the infrared spectrum of amides. vulcanchem.com
Key vibrational modes for this compound include the N-H stretch, aromatic and aliphatic C-H stretches, the C=O stretch (Amide I band), the N-H bend (Amide II band), and various phenyl ring vibrations. The simultaneous activation of certain modes in both IR and Raman spectra can suggest charge transfer interactions within the molecule. esisresearch.org
Table 1: Characteristic Vibrational Frequencies for this compound This table presents a summary of expected vibrational modes based on characteristic frequencies for the functional groups present in this compound.
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Spectrum Activity |
| N-H Stretch | Amide (R-CO-NH-R') | 3350 - 3310 | Strong in IR |
| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 | Medium-Weak in IR |
| C-H Stretch (Aliphatic) | Ethyl Group (-CH₂) | 2950 - 2900 | Medium in IR |
| C-H Stretch (Aliphatic) | Ethyl Group (-CH₃) | 2880 - 2860 | Medium in IR |
| C=O Stretch (Amide I) | Amide (R-CO-NH-R') | 1680 - 1640 | Very Strong in IR |
| N-H Bend (Amide II) | Amide (R-CO-NH-R') | 1570 - 1515 | Strong in IR |
| C=C Stretch (in-ring) | Phenyl Ring | 1600, 1580, 1500, 1450 | Variable in IR, Strong in Raman |
| C-N Stretch | Amide | 1290 - 1250 | Medium in IR |
While characteristic frequencies provide a good preliminary assignment, complex molecules often exhibit vibrational modes that are mixtures of several types of motion. Potential Energy Distribution (PED) analysis is a theoretical method used to provide a quantitative, unambiguous assignment for each vibrational band. nih.gov This analysis is typically performed using quantum chemical calculations, such as Density Functional Theory (DFT). mdpi.combeilstein-journals.org
PED analysis calculates the contribution of individual internal coordinates (like bond stretching or angle bending) to each calculated vibrational mode. nih.gov For this compound, a PED analysis would precisely quantify the percentage contribution of C=O stretching, N-H bending, and C-N stretching to the characteristic Amide I and Amide II bands, resolving any ambiguities and providing a deeper understanding of the molecule's vibrational dynamics. While specific PED data for this compound is not detailed here, this technique is essential for a rigorous vibrational assignment in modern spectroscopic studies. mdpi.com
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination
NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. nih.govnih.gov
The ¹H NMR spectrum of this compound provides a precise map of the proton environments. The spectrum is characterized by distinct signals for the protons of the ethyl group and the phenyl group, as well as the amide proton. The chemical shift (δ) of each signal indicates its electronic environment, while the splitting pattern (multiplicity), governed by the spin-spin coupling constant (J), reveals the number of neighboring protons. wjpsonline.comrsc.org
The ethyl group gives rise to a triplet for the methyl (CH₃) protons, coupled to the two methylene (B1212753) (CH₂) protons, and a quartet for the methylene protons, coupled to the three methyl protons. The amide (N-H) proton often appears as a broad singlet or a triplet if coupling to the adjacent methylene protons is resolved. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the downfield region of the spectrum. wjpsonline.com
Table 2: ¹H NMR Spectral Data for this compound Data reported in CDCl₃ solvent. Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz.
| Proton Assignment | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |
| Phenyl-H (ortho) | ~7.78 | Multiplet (or dd) | - |
| Phenyl-H (meta, para) | ~7.50 - 7.40 | Multiplet | - |
| Amide N-H | ~6.40 | Broad Singlet / Triplet | - |
| Ethyl -CH₂- | ~3.48 | Quartet (or Quintet) | ~7.2 Hz |
| Ethyl -CH₃ | ~1.25 | Triplet | ~7.2 Hz |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom gives a single peak. Due to the symmetry of the phenyl group, this compound is expected to show seven distinct signals: four for the aromatic carbons (C-ipso, C-ortho, C-meta, C-para), one for the carbonyl carbon, and two for the ethyl group carbons. libretexts.org
The carbonyl carbon is the most deshielded, appearing far downfield. The aromatic carbons appear in a characteristic range, and the aliphatic carbons of the ethyl group are the most shielded, appearing upfield.
Table 3: ¹³C NMR Spectral Data for this compound Data reported in CDCl₃ solvent. Chemical shifts (δ) are in ppm.
| Carbon Assignment | Chemical Shift (δ) |
| Carbonyl C=O | ~167.5 |
| Phenyl C-ipso | ~134.5 |
| Phenyl C-para | ~131.4 |
| Phenyl C-ortho | ~128.5 |
| Phenyl C-meta | ~126.9 |
| Ethyl -CH₂- | ~35.2 |
| Ethyl -CH₃ | ~14.8 |
To unequivocally confirm the structural assignments made from 1D NMR, advanced 2D NMR experiments are employed. These techniques reveal correlations between nuclei, confirming the bonding network.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through two or three bonds). For this compound, a COSY spectrum would show a cross-peak between the -CH₂- and -CH₃ protons of the ethyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. It would show correlations between the -CH₂- protons and the -CH₂- carbon, the -CH₃- protons and the -CH₃- carbon, and each aromatic proton with its corresponding aromatic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for connecting different parts of the molecule. Key HMBC correlations for this compound would include:
A correlation from the ethyl -CH₂- protons to the carbonyl carbon, confirming the N-ethyl group is attached to the amide carbonyl.
Correlations from the ortho-aromatic protons to the carbonyl carbon, linking the phenyl ring to the benzamide (B126) functional group.
Correlations from the amide N-H proton to the ethyl -CH₂- carbon and the carbonyl carbon.
Together, these 2D NMR experiments provide unambiguous proof of the molecular architecture of this compound, leaving no doubt as to the connectivity of the atoms.
Electronic Absorption Spectroscopy (UV-Vis) for Probing Electronic Transitions
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful analytical technique used to investigate the electronic transitions within a molecule. When a molecule, such as this compound, absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure, particularly the presence of chromophores. shu.ac.uk
In this compound, the key chromophores are the benzene ring and the amide functional group. The interaction of these groups with UV-Vis radiation gives rise to distinct absorption bands that provide valuable information about the molecule's electronic structure. The absorption of UV or visible radiation by organic molecules is primarily associated with the excitation of outer electrons, specifically those involved in π bonds and non-bonding (n) orbitals. shu.ac.uk
Characterization of n→π and π→π Electronic Transitions**
The electronic spectrum of this compound is characterized by two principal types of electronic transitions: π→π* and n→π* transitions. shu.ac.uk These transitions involve the promotion of electrons from either a π bonding orbital or a non-bonding (n) orbital to an antibonding π* orbital.
π→π Transitions:* These transitions arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.uk In this compound, the aromatic benzene ring contains a conjugated system of π electrons, which are the primary source of these transitions. These transitions are typically intense, with high molar absorptivity (ε) values, generally ranging from 1,000 to 10,000 L mol⁻¹ cm⁻¹. shu.ac.uk For analogous aromatic compounds, these strong absorptions are often observed in the UV region. msu.edu For instance, a derivative, 2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide, shows a λmax at 274 nm in acetonitrile (B52724), attributed to the π→π* transition of the benzamide core. benchchem.com
n→π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital to a π* antibonding orbital. shu.ac.uk The lone pair of electrons on the nitrogen and oxygen atoms of the amide group in this compound are responsible for this type of transition. Compared to π→π* transitions, n→π* transitions are generally weaker, with molar absorptivity values typically between 10 and 100 L mol⁻¹ cm⁻¹. shu.ac.uk In the case of 2-chloro-6-fluoro-N-[2-(4-fluorophenoxy)ethyl]benzamide, the n→π* transition of the amide group is observed at a longer wavelength of 310 nm. benchchem.com Similarly, studies on other benzamide derivatives have identified n→π* transitions in the range of 292-312 nm. mdpi.com
The presence of both the aromatic ring and the amide group in this compound leads to a complex interplay of these electronic transitions, resulting in a characteristic UV-Vis spectrum.
Table 1: Typical UV-Vis Absorption Data for Benzamide Derivatives
| Transition Type | Typical λmax (nm) Range | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Associated Structural Feature |
| π→π | 270 - 290 | 1,000 - 10,000 | Benzene Ring |
| n→π | 290 - 320 | 10 - 100 | Amide Group (C=O, N) |
Evaluation of Solvatochromic Effects on Electronic Spectra
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands as the polarity of the solvent is changed. taylorandfrancis.com This phenomenon provides insight into the solute-solvent interactions and the nature of the electronic transitions.
The electronic transitions in this compound are expected to exhibit solvatochromic shifts:
n→π Transitions (Blue Shift):* Peaks resulting from n→π* transitions typically shift to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases. shu.ac.uk This is because polar solvents can form hydrogen bonds with the lone pair of electrons on the amide group, which lowers the energy of the non-bonding (n) orbital. This increased stabilization of the ground state leads to a larger energy gap for the n→π* transition. shu.ac.uk
π→π Transitions (Red Shift):* In contrast, π→π* transitions often show a shift to longer wavelengths (a bathochromic or red shift) with increasing solvent polarity. shu.ac.uk This is due to attractive polarization forces between the solvent and the absorber, which lower the energy levels of both the ground and excited states. However, the excited state is often more polar than the ground state and is therefore stabilized to a greater extent, resulting in a smaller energy gap for the transition. shu.ac.uk
Studies on related benzamide derivatives have confirmed these trends. For example, the n→π* transition in 4-amino-N-[2-(diethylamino)ethyl]benzamide exhibits a negative solvatochromism, with the absorption shifting to the blue in the presence of a polar solvent like water. mdpi.com Conversely, a bathochromic shift is observed for the π→π* transition in some systems as solvent polarity increases. researchgate.net The magnitude of these shifts can be correlated with various solvent polarity scales to quantitatively assess the solute-solvent interactions. researchgate.net
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for the structural elucidation of organic compounds, providing precise information about the molecular weight and the fragmentation pattern of the molecule. For this compound, with a chemical formula of C₉H₁₁NO, the expected molecular weight is approximately 149.19 g/mol . nih.govnih.gov High-resolution mass spectrometry (HR-MS) can confirm this molecular weight with a high degree of accuracy. benchchem.com
Upon ionization in the mass spectrometer, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺•). This molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides a roadmap to the molecule's structure.
The fragmentation of amides is well-characterized. Key fragmentation pathways for this compound would include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and amides. libretexts.org For this compound, this would lead to the loss of a methyl radical (•CH₃) to form a stable acylium ion.
McLafferty Rearrangement: Primary amides can exhibit a base peak resulting from the McLafferty rearrangement. libretexts.org
Cleavage adjacent to the Carbonyl Group: The bond between the carbonyl carbon and the aromatic ring can cleave, leading to the formation of a benzoyl cation (C₆H₅CO⁺) with a mass-to-charge ratio (m/z) of 105. This is often a prominent peak in the mass spectra of benzamides.
Loss of the Ethyl Group: The ethyl group can be lost as an ethyl radical, leading to a fragment ion.
The resulting mass spectrum is a plot of the relative abundance of these ions versus their m/z ratio. The pattern of peaks, including the molecular ion peak and the various fragment ion peaks, serves as a molecular fingerprint for this compound.
Table 2: Predicted Major Fragment Ions of this compound in Mass Spectrometry
| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |
| 149 | [C₉H₁₁NO]⁺• | (Molecular Ion) |
| 120 | [C₈H₈NO]⁺ | •CH₂CH₃ |
| 105 | [C₇H₅O]⁺ | •NHCH₂CH₃ |
| 77 | [C₆H₅]⁺ | •CONHCH₂CH₃ |
X-ray Diffraction Studies for Solid-State Structural Determination of this compound Derivatives
For instance, the crystal structure of the intermediate 2-amino-N-(2-substituted-ethyl)benzamide 3a has been determined by single-crystal X-ray diffraction. nih.gov This study revealed that the molecule crystallizes in a monoclinic system with the space group P2₁/c. nih.gov The unit cell parameters were determined as a = 13.6879 (11) Å, b = 10.2118 (9) Å, c = 9.7884 (9) Å, β = 105.068 (7)°, with a volume of 1321.2 (2) ų. nih.gov
Analogous piperidine (B6355638) benzamide derivatives have also been found to crystallize in the monoclinic P2₁/c space group. benchchem.com These studies are crucial for understanding the intermolecular interactions, such as hydrogen bonding, that govern the packing of these molecules in the solid state. The amide group, with its hydrogen bond donor (N-H) and acceptor (C=O) capabilities, plays a pivotal role in forming these supramolecular architectures.
The analysis of the crystal structure of this compound derivatives would provide precise data on:
Bond lengths and angles within the molecule.
The planarity of the amide group and the dihedral angle between the phenyl ring and the amide plane.
Intermolecular hydrogen bonding patterns, which dictate the crystal packing.
This information is fundamental for understanding the structure-property relationships of this compound and its derivatives.
Table 3: Crystallographic Data for a Derivative, 2-amino-N-(2-substituted-ethyl)benzamide 3a
| Parameter | Value | Reference |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 13.6879 (11) | nih.gov |
| b (Å) | 10.2118 (9) | nih.gov |
| c (Å) | 9.7884 (9) | nih.gov |
| β (°) | 105.068 (7) | nih.gov |
| Volume (ų) | 1321.2 (2) | nih.gov |
| Z | 4 | nih.gov |
Computational Chemistry Approaches for N Ethylbenzamide Systems
Electronic Structure Calculations Utilizing Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of medium-sized organic molecules like N-Ethylbenzamide. rsc.orgals-journal.com DFT methods are favored for their balance of computational cost and accuracy in predicting a wide range of molecular properties, including equilibrium geometries, vibrational frequencies, and parameters related to chemical reactivity. rsc.orgnih.gov Calculations are typically performed using a specific functional, such as B3LYP or M06-2X, and a basis set, like 6-311++G(d,p), which defines the mathematical representation of atomic orbitals. nih.govnih.gov
A fundamental application of DFT is the determination of the most stable three-dimensional structure of a molecule through geometry optimization. nih.govarxiv.org This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. For flexible molecules like this compound, a comprehensive conformational analysis is crucial. This is often achieved by performing a Potential Energy Surface (PES) scan, where the total energy is calculated as a function of systematic changes in specific dihedral angles, such as those around the amide C-N bond and the N-C(ethyl) bond. nih.gov This analysis helps to identify the global minimum energy conformer as well as other low-energy, stable conformers that may exist in equilibrium.
The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) from these calculations can be benchmarked against experimental data, typically from X-ray crystallography, to validate the chosen computational method. nih.govnih.gov High correlation between theoretical and experimental structures lends confidence to the predictive power of the computational model. scirp.org
Table 1: Representative Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-311G(d,p) level) Note: This data is illustrative of typical computational results.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length (Å) | C(carbonyl)-O | 1.231 |
| Bond Length (Å) | C(carbonyl)-N | 1.358 |
| Bond Length (Å) | N-C(ethyl) | 1.465 |
| Bond Length (Å) | C(carbonyl)-C(phenyl) | 1.502 |
| Bond Angle (°) | O-C(carbonyl)-N | 122.5 |
| Bond Angle (°) | C(carbonyl)-N-C(ethyl) | 121.8 |
| Dihedral Angle (°) | O-C(carbonyl)-N-C(ethyl) | -178.5 |
| Dihedral Angle (°) | C(phenyl)-C(carbonyl)-N-H | -5.2 |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, reflecting its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that a molecule is more reactive. DFT calculations provide reliable estimates of these orbital energies. youtube.com For this compound, the HOMO is typically localized on the phenyl ring and the amide group, while the LUMO is often distributed over the carbonyl group and the aromatic system.
Table 2: Calculated Frontier Molecular Orbital Properties for this compound Note: This data is illustrative and values can vary with the DFT functional and basis set used.
| Parameter | Calculated Energy (eV) | Significance |
|---|---|---|
| E(HOMO) | -6.85 | Electron-donating ability (Nucleophilicity) |
| E(LUMO) | -0.72 | Electron-accepting ability (Electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 6.13 | Chemical reactivity and kinetic stability |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule, mapping the electrostatic potential onto a constant electron density surface. uni-muenchen.dechemrxiv.org The MEP map is an invaluable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net
The map uses a color spectrum to indicate different potential values. Regions of negative electrostatic potential (typically colored red and yellow) are electron-rich and are susceptible to attack by electrophiles. researchgate.net Regions of positive electrostatic potential (colored blue) are electron-poor and represent likely sites for nucleophilic attack. researchgate.net
For this compound, an MEP analysis would typically reveal:
A region of strong negative potential (red) localized around the carbonyl oxygen atom, identifying it as the primary site for electrophilic interactions and hydrogen bond acceptance.
Regions of positive potential (blue) located around the amide hydrogen (N-H) and the hydrogen atoms of the aromatic ring, indicating these as sites susceptible to nucleophilic interactions.
DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental spectra for validation. This synergy between theory and experiment is crucial for confirming molecular structures and understanding their vibrational and electronic properties.
Theoretical vibrational spectra (Infrared and Raman) can be computed for this compound using DFT. indexcopernicus.com These calculations produce a set of harmonic vibrational frequencies and their corresponding intensities. It is a well-established practice that calculated harmonic frequencies are often systematically higher than the fundamental frequencies observed experimentally due to the neglect of anharmonicity and basis set limitations. rsc.org Therefore, the computed frequencies are typically multiplied by an empirical scaling factor (e.g., ~0.96-0.98) to improve agreement with experimental data. scirp.org
The character of each vibrational mode can be determined through a Potential Energy Distribution (PED) analysis, which assigns each frequency to specific internal motions like stretching, bending, or torsion of bonds. researchgate.net Furthermore, the force field of the molecule, which consists of the force constants for all bond stretches, angle bends, and torsions, can be derived directly from the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) calculated via DFT. chemrxiv.orgnih.gov
Table 3: Comparison of Selected Experimental and Scaled Calculated Vibrational Frequencies (cm⁻¹) for this compound Note: This data is illustrative. Calculated values are typically scaled to improve correlation with experimental data.
| Vibrational Mode Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) DFT (cm⁻¹) |
|---|---|---|
| N-H Stretch | ~3300 | 3305 |
| Aromatic C-H Stretch | ~3060 | 3065 |
| C=O Stretch (Amide I) | ~1640 | 1645 |
| N-H Bend (Amide II) | ~1540 | 1538 |
| C-N Stretch | ~1290 | 1288 |
The prediction of Nuclear Magnetic Resonance (NMR) spectra is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common and reliable approach for calculating ¹H and ¹³C NMR chemical shifts. als-journal.comnih.gov
The process involves calculating the absolute magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the same level of theory (functional and basis set). researchgate.net The accuracy of the predicted shifts is highly dependent on the chosen computational method, and studies often benchmark several DFT functionals to find the one that provides the best correlation with experimental data for a given class of molecules. d-nb.infonih.gov A strong linear correlation between the calculated and experimental chemical shifts validates the accuracy of the computed molecular structure in solution.
Table 4: Illustrative Benchmarking of Experimental and GIAO-DFT Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Note: This data is illustrative. A high correlation coefficient (R²) indicates excellent agreement between theoretical and experimental values.
| Nucleus | Position | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|---|
| ¹³C | C=O | 167.5 | 167.2 |
| ¹³C | Phenyl C1 (ipso) | 134.8 | 134.5 |
| ¹³C | Phenyl C4 (para) | 131.4 | 131.2 |
| ¹³C | Phenyl C2/C6 (ortho) | 126.9 | 126.7 |
| ¹³C | Phenyl C3/C5 (meta) | 128.5 | 128.3 |
| ¹³C | Ethyl CH₂ | 35.1 | 34.9 |
| ¹³C | Ethyl CH₃ | 15.2 | 15.0 |
| ¹H | N-H | 6.30 | 6.25 |
| ¹H | Phenyl H2/H6 (ortho) | 7.78 | 7.75 |
| ¹H | Ethyl CH₂ | 3.45 | 3.42 |
| ¹H | Ethyl CH₃ | 1.24 | 1.22 |
| Correlation Coefficient (R²) for ¹³C | 0.9998 | ||
| Correlation Coefficient (R²) for ¹H | 0.9995 |
Computational Prediction and Validation of Spectroscopic Parameters
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. wikipedia.orgmpg.de It extends the foundational concepts of ground-state Density Functional Theory (DFT) to time-dependent phenomena, making it particularly suitable for calculating properties like electronic absorption spectra, which arise from the transition of electrons to higher energy levels upon absorbing light. wikipedia.orgpsu.edu The core principle of TD-DFT is the Runge-Gross theorem, which establishes a formal mapping between the time-dependent electron density and the time-dependent external potential, allowing all properties of a system to be determined from its density. wikipedia.orgmpg.de
In practice, TD-DFT is most commonly applied within the linear-response regime. mpg.deaps.org This approach calculates how the electron density responds to a weak, oscillating electric field (like light), which allows for the determination of excitation energies and oscillator strengths. These values are then used to simulate the molecule's UV-Vis absorption spectrum. The accuracy of TD-DFT calculations depends heavily on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron interaction. mpg.de
For a molecule like this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as n → π* and π → π* transitions. These calculations are also sensitive to the chemical environment. Solvatochromic shifts—changes in the absorption spectrum due to the solvent—can be modeled by incorporating solvent effects into the TD-DFT calculation, either through implicit continuum models or more detailed explicit solvent models. ucsb.edunumberanalytics.com For example, the n → π* transition of acetone (B3395972) exhibits a blue-shift (shift to shorter wavelength) when moved from the gas phase to a polar solvent like water, a phenomenon that can be rationalized by the greater stabilization of the polar ground state by the solvent compared to the less polar excited state. ucsb.edu While specific TD-DFT spectral data for this compound is not detailed in the available literature, the methodology remains a standard and essential tool for predicting its electronic spectroscopic properties.
Intermolecular Interaction Energy and Binding Affinity Calculations
The study of noncovalent interactions is crucial for understanding how this compound interacts with other molecules, such as biological receptors or solvent molecules. Computational chemistry offers robust methods to calculate intermolecular interaction energies and binding affinities. researchgate.net These calculations can dissect the forces driving molecular recognition, including electrostatic interactions, dispersion forces, hydrogen bonding, and steric repulsion.
High-accuracy calculations, often employing methods like coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)), serve as benchmarks for interaction energies. researchgate.net However, due to their computational expense, more efficient methods like DFT with dispersion corrections (DFT-D) or Symmetry-Adapted Perturbation Theory (SAPT) are commonly used. These methods can decompose the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion.
In the context of this compound and its derivatives, these calculations are vital for structure-based drug design. For instance, in a study of benzamide (B126) derivatives, Comparative Molecular Field Analysis (CoMFA) revealed that steric factors are the dominant influence on biological activity, with electrostatic effects playing a less significant role. Another 3D-QSAR study on aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors highlighted that hydrophobic character and the presence of hydrogen bond-donating groups were key to enhancing inhibitory potency. nih.gov
Binding affinity, often expressed as the Gibbs free energy of binding (ΔG_bind), can be estimated using various computational techniques, from molecular docking scores to more rigorous free energy perturbation (FEP) or thermodynamic integration (TI) methods performed with molecular dynamics simulations. These calculations help in predicting how tightly a ligand like an this compound derivative will bind to a target protein, guiding the design of more potent inhibitors. researchgate.net
Table 1: Key Factors Influencing Binding of Benzamide Derivatives
| Influential Factor | Effect on Activity/Binding | Computational Method of Analysis | Reference Study Context |
|---|---|---|---|
| Steric Effects | Dominant factor affecting activity. | Comparative Molecular Field Analysis (CoMFA) | Antiallergic Benzamide Derivatives |
| Hydrophobic Character | Crucial for activity; inclusion of hydrophobic substituents enhances inhibition. | 3D-QSAR | HDAC Inhibitors nih.gov |
| Hydrogen Bond Donating Groups | Positively contributes to inhibitory potency. | 3D-QSAR | HDAC Inhibitors nih.gov |
| Electrostatic Effects | Plays an unimportant role compared to steric effects. | CoMFA | Antiallergic Benzamide Derivatives |
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides indispensable tools for mapping the detailed pathways of chemical reactions involving this compound. By modeling the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and the transition states that connect them.
Transition State Search and Activation Energy Barrier Determination
A central goal in studying reaction mechanisms is the identification of the transition state (TS), which is the highest energy point along the minimum energy path between reactants and products. arxiv.org The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method or dimer methods, are employed to locate these first-order saddle points on the PES. researchgate.netrsc.org
Once the transition state is located and confirmed (typically by frequency analysis showing one imaginary frequency), its energy relative to the reactants determines the activation energy barrier (Ea or ΔG‡). This barrier is the primary determinant of the reaction rate according to transition state theory.
A DFT study on the base-catalyzed hydrolysis of this compound provides a concrete example. beilstein-journals.org The reaction was found to proceed through four elementary steps, each with a corresponding transition state. The calculations revealed that the rate-determining step is the second one (TS2), which involves the formation of a novel charge-transfer complex. beilstein-journals.org This level of mechanistic detail is critical for understanding and controlling the reactivity of this compound.
Table 2: Calculated Reaction Steps for Base-Catalyzed Hydrolysis of this compound
| Step | Description | Significance |
|---|---|---|
| TS1 | OH⁻ addition step. | Initial attack of the hydroxide (B78521) ion. |
| TS2 | Leads to a Mulliken charge-transfer complex. | Identified as the rate-determining step of the hydrolysis. beilstein-journals.org |
| TS3(am) | C(7)∙∙∙N bond scission. | Breakage of the amide bond. beilstein-journals.org |
| TS4(am) | Proton transfer leading to final products. | Formation of benzoate (B1203000) and ethylamine (B1201723). beilstein-journals.org |
Explicit Solvent Cluster Models for Simulating Environmental Effects
The environment, particularly the solvent, can dramatically influence reaction mechanisms and activation energies. numberanalytics.com While simple continuum solvent models treat the solvent as a uniform dielectric medium, they often fail to capture specific, short-range interactions like hydrogen bonding, which can be critical. nih.govchemrxiv.org
Explicit solvent cluster models offer a more accurate, atomistic representation by including a finite number of individual solvent molecules in the quantum mechanical calculation. nih.govrsc.org This "microsolvation" approach allows for the direct modeling of solute-solvent hydrogen bonds and their effect on the geometry and energy of reactants and transition states.
The aforementioned study on this compound hydrolysis demonstrated the necessity of this approach. beilstein-journals.org The researchers employed a cluster model containing the this compound substrate, a hydroxide ion, and 16 explicit water molecules (Ph–C(=O)–NH–Et + OH⁻(H₂O)₁₆). They concluded that continuum models were inadequate and that explicit water molecules were required to correctly describe the proton transfers and charge-transfer complexes involved in the reaction. beilstein-journals.org The study also systematically varied the number of water molecules to ensure the solvation shell was adequately represented, underscoring the importance of a sufficiently large cluster size for achieving reliable results. beilstein-journals.org
Molecular Dynamics Simulations for Conformational Dynamics and Solvation Studies
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.comyoutube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals the time evolution of the system's conformation and its interactions with the environment. youtube.comnih.gov This makes MD an ideal tool for exploring the conformational flexibility and solvation of this compound.
For a flexible molecule like this compound, which has rotatable bonds (e.g., around the C-N amide bond and the N-C ethyl bond), MD simulations can map the accessible conformational landscape and determine the relative populations of different conformers. This is crucial as the biological activity of a molecule can be highly dependent on its three-dimensional shape.
MD simulations are also powerful for studying solvation in detail. By simulating this compound in a box of explicit solvent molecules (e.g., water), one can analyze the structure and dynamics of the solvation shells. This includes calculating radial distribution functions to understand the average distance and coordination number of solvent molecules around specific atoms of the solute, as well as determining the residence times of solvent molecules in the first solvation shell. While specific MD simulation studies focused on this compound were not found in the searched literature, the Automated Topology Builder (ATB) repository contains a pre-calculated molecular topology for it, providing the necessary parameters for researchers to readily perform such simulations using standard MD software packages. uq.edu.au
Applications of Quantitative Structure-Activity Relationships (QSAR) and Machine Learning in this compound Research
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. excli.deyoutube.com These models are invaluable in drug discovery for predicting the activity of new, unsynthesized compounds, thereby prioritizing experimental efforts. youtube.comnih.gov Recently, machine learning (ML) has revolutionized QSAR by providing more sophisticated algorithms to handle complex, non-linear relationships between molecular features and activity. sciencedaily.comcam.ac.uk
For this compound research, QSAR and ML are typically applied to libraries of its derivatives to identify key molecular properties (descriptors) that govern a specific biological effect. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological.
Several studies on benzamide derivatives illustrate this approach:
Linear and Non-linear Models: A study on amide derivatives as xanthine (B1682287) oxidase inhibitors used both linear methods (Heuristic Method) and non-linear machine learning algorithms like XGBoost, Random Forest, and various Support Vector Regression (SVR) models to build predictive QSAR models. frontiersin.orgfrontiersin.org The mix-kernel SVR model was found to have the best predictive ability. frontiersin.orgfrontiersin.org
3D-QSAR: For aminophenyl benzamide derivatives, a 3D-QSAR model indicated that hydrophobic character and hydrogen bond donating capabilities were critical for HDAC inhibitory activity, while electron-withdrawing groups had a negative influence. nih.gov
CoMFA: In an analysis of benzamide derivatives with antiallergic activity, Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, showed that steric fields had a much greater impact on activity than electrostatic fields.
These models provide a framework for the rational design of new this compound derivatives with improved potency and selectivity. By predicting activity before synthesis, these computational approaches significantly accelerate the drug discovery pipeline. nih.govcam.ac.uk
Molecular Docking Studies for this compound Derivatives and Biological Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comyoutube.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. For this compound and its derivatives, molecular docking has been employed to elucidate their binding modes within the active sites of various enzymes and receptors, providing critical insights for structure-activity relationship (SAR) studies and the rational design of more potent and selective inhibitors. peerj.comnih.gov
Research has shown that derivatives of the benzamide scaffold are versatile, targeting a wide array of proteins involved in different disease pathways. Docking studies reveal that the this compound core can be modified with various substituents to optimize interactions with specific amino acid residues in a target's binding pocket.
Key biological targets investigated for this compound derivatives include:
Rho-associated kinase-1 (ROCK1): N-ethyl-4-(pyridin-4-yl)benzamide based compounds have been studied as potential ROCK1 inhibitors. peerj.com Docking into the ROCK1 crystal structure (PDB ID: 6E9W) helped identify crucial interactions between the inhibitors and the kinase, guiding the design of new compounds with potentially higher potency for cardiovascular diseases. peerj.com
Histone Deacetylases (HDACs): Benzamide derivatives are a known class of HDAC inhibitors. nih.gov Molecular docking has been used to explain the SAR of these compounds, identifying a cavity surrounded by residues such as ASP104, HIS33, PRO34, and PHE155 as being critical for inhibitor activity. nih.gov
DNA Topoisomerases: Certain benzamide derivatives have been evaluated as inhibitors of DNA topoisomerase I and IIα. researchgate.net Docking simulations into the Topo IIα enzyme (PDB ID: 5GWK) showed interactions with DNA base pairs like DG13 and key amino acids including GLY462 and MET762. researchgate.net
Bacterial DNA Gyrase: To combat antimicrobial resistance, benzamide derivatives have been docked against the DNA gyrase B subunit from E. coli (PDB ID: 4DUH) and S. aureus. mdpi.com These studies highlighted hydrogen bond interactions with conserved residues like ASP 437 and SER 438 as being important for inhibitory activity. mdpi.com
Monoamine Oxidase B (MAO-B): In the context of neurodegenerative diseases, benzylamine-sulfonamide derivatives, which share structural motifs with this compound derivatives, were docked into the hMAO-B catalytic site to understand their potent and selective inhibition. nih.gov
Acetylcholinesterase (AChE) and β-secretase (BACE1): As potential multi-target drugs for Alzheimer's disease, novel benzamide derivatives have been designed and docked against AChE and BACE1. nih.gov These studies help to elucidate the mechanism of action, suggesting that some ligands may inhibit the enzyme by increasing its stiffness and reducing flexibility. nih.gov
The following table summarizes representative molecular docking studies performed on this compound derivatives and related compounds.
| This compound Derivative Class | Biological Target | PDB ID | Key Interacting Residues / Binding Features |
|---|---|---|---|
| N-ethyl-4-(pyridin-4-yl)benzamides | Rho-associated kinase-1 (ROCK1) | 6E9W | Interaction with the hinge loop region of the kinase. peerj.com |
| Generic Benzamides | Histone Deacetylase (HDAC) | Not Specified | Binding in a cavity surrounded by ASP104, HIS33, PRO34, and PHE155. nih.gov |
| Generic Benzamides | DNA Topoisomerase IIα | 5GWK | Hydrogen bonds with DNA residue DG13 and interactions with amino acids GLY462, ARG487, MET762. researchgate.net |
| Thiazole/Pyridine (B92270) Benzamides | E. coli DNA Gyrase B | 4DUH | Hydrogen bonds with SER 438 and ASP 437. mdpi.com |
| Bis(3-methoxybenzamide) derivatives | Acetylcholinesterase (AChE) | Not Specified | Reduces flexibility of the enzyme, altering its function. nih.gov |
Advanced Quantum Chemical Topology Analysis (e.g., QTAIM, NCI)
Beyond molecular docking, advanced computational methods are used to analyze the electronic structure of molecules like this compound in detail. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are two such powerful techniques based on the topology of the electron density. youtube.comwikipedia.org
Quantum Theory of Atoms in Molecules (QTAIM): Developed by Richard Bader, QTAIM provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.de By analyzing the critical points in the electron density, where the gradient of the density is zero (∇ρ(r) = 0), one can characterize the nature of atomic and intermolecular interactions. youtube.comnih.gov
A key element of this analysis is the Bond Critical Point (BCP), which is found along the path of maximum electron density between two bonded nuclei. The properties at this point, such as the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the bond. nih.govresearchgate.net
Shared-shell interactions (covalent bonds): Characterized by a relatively high ρ(r) and a large negative value of ∇²ρ(r).
Closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces): Characterized by a low ρ(r) and a small positive value of ∇²ρ(r).
For a molecule like this compound, QTAIM can precisely quantify the covalent character of the C-C and C-N bonds within the molecule and characterize weaker intramolecular interactions, such as potential hydrogen bonds involving the amide N-H group and the carbonyl oxygen, which are crucial for defining the molecule's conformational preferences.
| Topological Parameter | Symbol | Significance in Analysis |
|---|---|---|
| Electron Density | ρ(r) | Indicates the accumulation of electronic charge. Higher values at a BCP suggest greater bond strength/order. nih.gov |
| Laplacian of Electron Density | ∇²ρ(r) | Indicates whether charge is locally concentrated (∇²ρ(r) < 0, covalent) or depleted (∇²ρ(r) > 0, non-covalent/ionic). nih.govresearchgate.net |
| Total Electron Energy Density | H(r) | The sign of H(r) at a BCP helps distinguish between different types of interactions. Negative H(r) is indicative of a significant sharing of electrons (covalent character). nih.gov |
Non-Covalent Interaction (NCI) Analysis: NCI analysis is a method used to visualize weak, non-covalent interactions in real space. youtube.com It is based on the electron density and its derivatives, specifically the reduced density gradient (RDG). The NCI plotting technique generates 3D isosurfaces that highlight regions of space involved in interactions like hydrogen bonds, van der Waals forces, and steric repulsion. youtube.comnih.gov
The surfaces are typically color-coded based on the value of the electron density's second derivative, allowing for qualitative identification of the interaction type:
Blue surfaces: Indicate strong attractive interactions, such as hydrogen bonds.
Green surfaces: Indicate weak van der Waals interactions.
Red surfaces: Indicate repulsive interactions or steric clashes.
For this compound, an NCI analysis would visually map the weak intramolecular forces that stabilize its 3D conformation and the intermolecular interactions it forms with surrounding molecules or a protein's active site. This provides a complementary and intuitive view to the quantitative data from QTAIM. youtube.com
Biological Activities and Therapeutic Potential of N Ethylbenzamide Derivatives
Anticancer and Antitumor Efficacy of N-Ethylbenzamide Analogues
Derivatives of this compound have demonstrated notable efficacy against various cancer cell lines, positioning them as promising candidates for novel anticancer therapies.
Inhibition of Human Breast Cancer Cell Lines (e.g., MCF-7, T47D)
Several studies have highlighted the potent inhibitory effects of this compound derivatives on human breast cancer cell lines, including MCF-7 and T47D. For instance, N,N'-carbonylbis(this compound) has shown higher in vitro antitumor activity against both MCF-7 and T47D cells compared to the established anticancer drug hydroxyurea (B1673989). wjpsonline.com In fact, its activity against MCF-7 cells was also found to be superior to 5-fluorouracil (B62378), a clinically used treatment for human breast cancer. wjpsonline.com This suggests that the incorporation of benzoyl and ethyl groups into the urea (B33335) structure may enhance antitumor activity. wjpsonline.com
Further research into N-ethyl-N-(ethylcarbamoyl)benzamide derivatives revealed that some of these compounds exhibit more potent cytotoxic activity against the MCF-7 cell line than 5-fluorouracil. researchgate.net Specifically, 2,4-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide demonstrated a significantly lower IC50 value (3.41 µM) compared to 5-fluorouracil (8.15 µM), indicating greater potency. researchgate.net Similarly, a study on N,N'-Dibenzoyl-N,N'-Diethylurea derivatives found one compound to be twenty-fold more active than hydroxyurea against the MCF-7 cell line, with an IC50 of 0.56 µM. researchgate.net
The following table summarizes the cytotoxic activity of selected this compound derivatives against breast cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| N,N'-carbonylbis(this compound) | MCF-7 | Lower than hydroxyurea and 5-fluorouracil | wjpsonline.com |
| N,N'-carbonylbis(this compound) | T47D | Lower than hydroxyurea | wjpsonline.com |
| 2,4-dichloro-N-ethyl-N-(ethylcarbamoyl)benzamide | MCF-7 | 3.41 | researchgate.net |
| N,N'-Dibenzoyl-N,N'-Diethylurea derivative (3c) | MCF-7 | 0.56 | researchgate.net |
| 5-Fluorouracil (Reference) | MCF-7 | 8.15 | researchgate.net |
| Hydroxyurea (Reference) | MCF-7 | 11.58 | researchgate.net |
Antiproloferative Activity against Colon Carcinoma Cell Lines (e.g., HCT-116)
The anticancer potential of this compound derivatives extends to colon carcinoma. Research on 3,4,5-trihydroxy-N-alkyl-benzamide derivatives of gallic acid has been conducted to investigate their effects on HCT-116 colon cancer cells. researchgate.net While these derivatives generally showed lower anticancer effects compared to the parent compound, gallic acid, and the standard drug doxorubicin, 3,4,5-trihydroxy-N-hexyl benzamide (B126) exhibited the strongest inhibitory effect among the synthesized compounds with an IC50 value of 0.07 µM. orientjchem.org This finding suggests that the length of the alkyl chain plays a role in the anticancer activity of these derivatives against colon cancer cells. orientjchem.org
Another study focusing on benzochromenopyrimidine derivatives, which can be considered structurally related to this compound, also reported significant antiproliferative activity against HCT-116 cells. mdpi.com Several of these compounds displayed better activity than the standard drug 5-fluorouracil, with one derivative, compound 3i, showing a particularly low IC50 of 7.15 µM. mdpi.com
The table below presents the antiproliferative activity of selected derivatives against the HCT-116 colon cancer cell line.
| Compound | Cell Line | IC50 (µM) | Reference |
| 3,4,5-trihydroxy-N-hexyl benzamide | HCT-116 | 0.07 | orientjchem.org |
| Gallic Acid (Reference) | HCT-116 | 0.05 | orientjchem.org |
| Doxorubicin (Reference) | HCT-116 | 0.001 | orientjchem.org |
| Benzochromenopyrimidine derivative (3i) | HCT-116 | 7.15 | mdpi.com |
| 5-Fluorouracil (Reference) | HCT-116 | >23.85 | mdpi.com |
| Oxaliplatin (Reference) | HCT-116 | 13.48 | mdpi.com |
Modulation of Specific Kinase Pathways (e.g., p38α MAP Kinase Inhibition)
A key mechanism underlying the anticancer effects of this compound derivatives involves the modulation of specific kinase pathways, particularly the p38 mitogen-activated protein kinase (p38 MAPK) pathway. wjpsonline.com The p38 MAPK pathway is crucial for regulating cellular processes like proliferation, differentiation, survival, and migration, and its dysregulation is often associated with cancer. wjpsonline.com
Molecular docking studies have predicted that N,N'-carbonylbis(this compound) has a high binding affinity for the p38α MAP Kinase (pdb: 3HEG). wjpsonline.comresearchgate.net This interaction is thought to be mediated by hydrogen bonds between the carbonyl group and nitrogen atoms of the urea structure with amino acid residues in the enzyme's binding site. wjpsonline.com This strong binding affinity suggests that the compound can effectively inhibit the kinase, thereby disrupting downstream signaling pathways that promote cancer cell growth. The binding score for N,N'-carbonylbis(this compound) was significantly better than that of hydroxyurea, indicating a higher affinity for the p38α MAP Kinase. wjpsonline.com
Structure-Activity Relationship (SAR) Studies for Optimized Anticancer Profiles
Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer profiles of this compound derivatives. These studies have revealed that specific structural modifications can significantly impact the biological activity of these compounds.
For instance, the presence of benzoyl and ethyl groups on the urea structure of N,N'-carbonylbis(this compound) appears to be critical for its enhanced antitumor activity. wjpsonline.com The aromatic ring and the urea group in benzylurea (B1666796) derivatives have been identified as the pharmacophore responsible for their tumor growth inhibition activity. wjpsonline.com
In the context of colon cancer, SAR studies of 3,4,5-trihydroxy-N-alkyl-benzamides indicated that while the carboxyl group is important for activity, modifications to the alkyl chain can modulate the anticancer effect. orientjchem.org Specifically, increasing the length of the aliphatic carbon chain, as seen in the hexyl derivative, led to improved anticancer effects on HCT-116 cells. orientjchem.org
For benzochromenopyrimidine derivatives, the presence of a polar group, such as chlorine or a hydroxyl group, at specific positions was found to be necessary for better activity against HCT-116 cells. mdpi.com These findings provide valuable insights for the rational design of more potent and selective this compound-based anticancer agents.
Antimicrobial and Antibacterial Properties of this compound-Based Compounds
This compound derivatives have also been investigated for their potential as antimicrobial and antibacterial agents. While research in this area is less extensive than in the anticancer field, some studies have shown promising results. For example, certain N-(o-hydroxyphenyl)benzamides have demonstrated activity against Candida albicans. researchgate.net Additionally, the synthesis of 4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate (B1193919) ion-associate complex has been reported, with the resulting complex showing good activity against both Gram-positive bacteria (S. aureus and B. subtilis) and yeast (Candida albicans). researchgate.net
Evaluation of Anticonvulsant Activities in this compound Derivatives
The therapeutic potential of this compound derivatives extends to the central nervous system, with several studies evaluating their anticonvulsant properties. A series of N-(2-oxo-2-((4-oxo-2-substituted thiazolidin-3-yl)amino)ethyl)benzamide derivatives were synthesized and screened for their anticonvulsant activity. nih.gov One compound in this series, 7h, was identified as the most active in the maximal electroshock seizure (MES) model. nih.gov The study found that a higher percentage of the synthesized compounds were active against the MES model compared to the subcutaneous pentylenetetrazole (sc-PTZ) model, suggesting a potential mechanism of action related to the modulation of sodium channels. nih.gov
Other Investigated Biological Activities (e.g., Anti-inflammatory Potential)
Derivatives of this compound have been the subject of extensive research, revealing a wide spectrum of biological activities beyond a single therapeutic area. These investigations highlight the versatility of the benzamide scaffold in medicinal chemistry. ontosight.ai
One of the prominent activities studied is the anti-inflammatory potential of these compounds. ontosight.aiontosight.ai Research has shown that certain this compound derivatives can modulate inflammatory responses. benchchem.com For instance, a series of novel N-phenylcarbamothioylbenzamide derivatives were evaluated for their anti-inflammatory effects using a carrageenan-induced paw edema model in mice. nih.gov Several of these compounds exhibited significantly higher anti-inflammatory activity compared to the standard drug, indomethacin. nih.gov Notably, derivatives 1e (containing an N-2,4-dibromophenyl substituent) and 1h (with an N-3-nitrophenyl substituent) demonstrated the most potent effects, with inhibition percentages of 61.45% and 51.76%, respectively. nih.gov
Table 1: Anti-inflammatory Activity of N-phenylcarbamothioylbenzamide Derivatives nih.gov
| Compound | Substituent | Anti-inflammatory Activity (% inhibition) |
|---|---|---|
| 1a | - | 26.81% |
| 1d | - | >26.81% |
| 1e | N-2,4-dibromophenyl | 61.45% |
| 1f | - | 36.68% |
| 1h | N-3-nitrophenyl | 51.76% |
| Indomethacin | Reference Drug | 22.43% |
In addition to anti-inflammatory effects, research has explored a range of other potential therapeutic applications for this compound derivatives:
Anticancer Activity : Structural analogs have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), colon (HT-29), and lung (A549). ontosight.aibenchchem.com The mechanism is thought to involve the inhibition of receptor tyrosine kinases (RTKs), which are crucial for cancer progression. benchchem.com
Antimicrobial Properties : Derivatives have been assessed for their activity against bacterial strains like Escherichia coli and Pseudomonas aeruginosa. benchchem.combenchchem.com The proposed mechanism involves the disruption of microbial cell membranes or the inhibition of essential enzymes. benchchem.com
Antiviral Activity : Certain derivatives of 4-Amino-N-ethylbenzamide have been identified as potential inhibitors of filoviruses, such as Ebola and Marburg viruses, by preventing viral entry into host cells. benchchem.com
Anticonvulsant Effects : Benzamide derivatives are known to possess a wide array of biological activities, including potential use as anticonvulsant agents. vlifesciences.com Studies on N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl) benzamide derivatives showed that a majority were active in the maximal electroshock seizure (MES) model. nih.gov
**6.5. Mechanistic Insights into Biological Action
Molecular docking has become a fundamental computational tool to elucidate the binding modes of this compound derivatives with their biological targets, providing crucial insights into their mechanisms of action at a molecular level. nih.govwjpsonline.commdpi.com These in silico studies help predict ligand-receptor interactions, such as hydrogen bonds and hydrophobic interactions, which are essential for therapeutic efficacy. nih.govcutm.ac.in
Docking studies have been widely applied across various therapeutic targets:
Acetylcholinesterase (AChE) : In the context of Alzheimer's disease research, molecular docking was used to investigate how N-(2-(piperidine-1-yl)ethyl)benzamide derivatives bind to AChE. nih.gov The most potent compound, 5d , which has a fluorine atom at the ortho position, was shown to form a significant hydrogen bond between its carbonyl group and the amino acid residue Tyrosine 121 in the active site of the enzyme. nih.govnih.gov
p38α MAP Kinase : To predict the antitumor activity of N,N'-carbonylbis(this compound), it was docked into the binding site of p38α MAP Kinase (PDB: 3HEG). wjpsonline.comresearchgate.net The study aimed to understand its interaction capabilities compared to the known anticancer drug hydroxyurea. wjpsonline.com
Opioid Receptors : The binding of U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino) cyclohexyl]-N-methylbenzamide) and its analogs to mu-opioid (MOR) and kappa-opioid (KOR) receptors was investigated. unica.it Docking analysis revealed a key salt bridge between the ligand's positively charged amino group and the negatively charged Aspartate 147 residue on the receptor. unica.it The removal of two methyl groups to form N,N-didesmethyl U-47700 resulted in the loss of a hydrogen bond with Tryptophan 229, potentially explaining its reduced affinity for MOR. unica.it
Trypanothione Reductase (TR) : For the development of new treatments for Leishmaniasis, aminopropanone derivatives were docked into the NADPH binding site of Leishmania infantum TR. This approach helped identify compounds that could selectively inhibit the parasite's enzyme over the human homolog, glutathione (B108866) reductase. semanticscholar.org
Table 2: Summary of Molecular Docking Studies on this compound Derivatives
| Derivative Class | Target Receptor/Enzyme | Key Interaction Findings | Reference |
|---|---|---|---|
| N-(2-(piperidine-1-yl)ethyl)benzamides | Acetylcholinesterase (AChE) | Hydrogen bonding of the carbonyl group with Tyrosine 121 in the active site. | nih.govnih.gov |
| N,N'-carbonylbis(this compound) | p38α MAP Kinase | Interaction within the binding site compared to reference drug hydroxyurea. | wjpsonline.comresearchgate.net |
| U-47700 and analogs | Mu-Opioid Receptor (MOR) | Salt bridge with Aspartate 147; hydrogen bonding with Tryptophan 229. | unica.it |
| Aminopropanone derivatives | Leishmania infantum Trypanothione Reductase | Binding within the NADPH cavity, enabling selectivity over human glutathione reductase. | semanticscholar.org |
The ability of this compound derivatives to inhibit specific enzymes is a key mechanism behind their biological effects. benchchem.com Profiling these compounds against various enzymes helps to identify their primary targets and potential off-target effects. A significant area of this research has focused on the inhibition of carbonic anhydrases (CAs). mdpi.cominformaticsjournals.co.in
Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide. informaticsjournals.co.in Certain isoforms, particularly CA IX and XII, are overexpressed in tumors and are considered important targets for anticancer therapies. informaticsjournals.co.innih.gov Sulfonamide-based derivatives are a well-established class of CA inhibitors. informaticsjournals.co.inrjraap.com
Studies on novel sulfonyl semicarbazides and thiosemicarbazone-benzenesulfonamide derivatives have shown potent inhibition against several human (h) CA isoforms. nih.govrjraap.com For example, a series of sulfonyl semicarbazides demonstrated subnanomolar affinity for hCA XII and high selectivity over other isoforms. nih.gov The 4-nitro-substituted derivative 10 was the most effective hCA IX inhibitor in its class, with an inhibition constant (Kᵢ) of 20.5 nM, while other derivatives showed Kᵢ values in the low nanomolar range against hCA II. nih.gov
Similarly, thiosemicarbazone-benzenesulfonamide derivatives showed potent, low nanomolar inhibition. Compound 6b had Kᵢ values of 7.16 nM against hCA I and 0.31 nM against hCA II, while compound 6e showed a Kᵢ of 0.34 nM against hCA II. rjraap.com The inhibition of acetylcholinesterase (AChE) has also been a focus, particularly for developing treatments for Alzheimer's disease. nih.govmdpi.com A novel series of benzamide derivatives containing a piperidine (B6355638) core was assessed for anti-AChE activity, with compound 5d showing a potent IC₅₀ value of 13 ± 2.1 nM, which was superior to the reference drug donepezil. nih.gov
Table 3: Inhibition Profile of Benzamide Derivatives Against Human Carbonic Anhydrase (hCA) Isoforms nih.gov
| Compound | R-Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|---|
| 5 | H | 50.1 | 4.4 | 81.3 | 0.76 |
| 6 | 4-F | 48.9 | 5.3 | 38.7 | 0.69 |
| 7 | 4-Cl | 46.5 | 4.1 | 33.4 | 0.61 |
| 8 | 4-Br | 45.2 | 3.9 | 30.1 | 0.59 |
| 9 | 4-I | 47.3 | 4.4 | 31.5 | 0.63 |
| 10 | 4-NO₂ | 49.8 | 4.8 | 20.5 | 0.68 |
| 11 | 3-NO₂ | 47.1 | 4.9 | 24.8 | 0.65 |
| 12 | 4-CH₃ | 49.5 | 5.1 | 73.9 | 0.79 |
| 13 | 4-NHCOCH₃ | 51.3 | 5.5 | 78.5 | 0.78 |
| Acetazolamide (1) | Reference | 250.0 | 12.0 | 25.0 | 5.70 |
In Silico Prediction and Analysis of ADME (Absorption, Distribution, Metabolism, Excretion) Profiles
For a series of bis( ontosight.aibenchchem.combenchchem.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, which include an this compound moiety, in silico ADME studies were conducted to evaluate their pharmacokinetic viability. tandfonline.com Parameters such as human intestinal absorption (HIA) and blood-brain barrier penetration were estimated using software like Accelrys Discovery Studio. tandfonline.com
In another study focused on potential anti-Alzheimer's agents, the ADME parameters of the most potent acetylcholinesterase inhibitor, compound 5d , were calculated and compared favorably with the established drug donepezil. nih.govnih.gov The prediction of ADME properties is also a critical component in the evaluation of anticonvulsant agents, where logP determination and other computational parameters are used to interpret screening results. vlifesciences.comnih.gov
Furthermore, the bioavailability of benzimidazole (B57391) derivatives and their cobalt coordination compounds was assessed using in silico methods. mdpi.com Bioavailability radars, generated via services like SwissADME, provide a visual representation of a molecule's drug-likeness by plotting properties such as lipophilicity, size, polarity, solubility, flexibility, and saturation. mdpi.com For instance, analysis of benzimidazole ligands indicated they belong to the moderately soluble class. mdpi.com
Table 4: Predicted ADME Properties for Selected this compound and Related Derivatives
| Compound Class/Derivative | Key Predicted ADME Properties | Software/Methodology | Reference |
|---|---|---|---|
| Bis( ontosight.aibenchchem.combenchchem.comtriazolo)[4,3-a:3',4'-c]quinoxalines | Human Intestinal Absorption (HIA), Blood-Brain Barrier (BBB) penetration | Accelrys Discovery Studio 4.0 | tandfonline.com |
| N-(2-(piperidine-1-yl)ethyl)benzamide (5d ) | Favorable ADME properties compared to donepezil. | SwissADME | nih.gov |
| N-(2-oxo-2((4-oxo-2-substituted thiazolidin-3yl)amino)ethyl)benzamides | logP determination, ADME prediction. | Computational studies | nih.gov |
Metabolic Pathways of N Ethylbenzamide in Biological Systems
Identification of In Vivo Metabolic Transformations
In biological systems, N-Ethylbenzamide undergoes significant metabolic processing. Research conducted on its biotransformation reveals that the compound is primarily metabolized through two main pathways: hydrolytic cleavage of the amide bond and oxidative reactions at the N-ethyl group. Studies in rat models have been instrumental in identifying the key metabolites and elucidating these pathways, which involve hydrolysis, oxidative N-deethylation, and subsequent conjugation reactions.
A principal metabolic route for this compound is the enzymatic hydrolysis of its central amide bond. vulcanchem.comnih.gov This cleavage breaks the molecule into two primary fragments. The reaction is generally catalyzed by enzymes such as carboxylesterases, which are prevalent in the liver. vulcanchem.com This hydrolytic process is a common detoxification pathway for many amide-containing compounds in biological systems. openstax.org
Following the administration of this compound to Wistar rats, one of the major metabolites identified in the urine is ethylamine (B1201723). nih.gov In a study utilizing high-resolution NMR spectroscopy, ethylamine (detected as the ethylammonium (B1618946) cation) was quantified, accounting for a significant portion of the original dose. nih.gov The amount of ethylamine excreted within a 24-hour period ranged from 27% to 41% of the administered this compound dose, confirming that the cleavage of the amide bond to release the ethylamine moiety is a substantial metabolic pathway. nih.gov
The other product resulting from the hydrolytic cleavage of this compound is benzoic acid. nih.gov In vivo, benzoic acid is rapidly conjugated with the amino acid glycine (B1666218) to form N-benzoylglycine, more commonly known as hippuric acid. vulcanchem.comnih.gov This conjugation product is the main form in which the benzoyl portion of the original molecule is excreted. nih.gov Quantitative analysis of rat urine showed that hippuric acid accounted for 52% to 76% of the initial this compound dose. nih.gov Notably, signals for benzoic acid itself were not detected above background levels, indicating an efficient and swift conversion to its glycine conjugate. nih.gov
In addition to hydrolysis, oxidative reactions targeting the N-ethyl group can occur. The metabolism of structurally related compounds, such as N,N-diethylbenzamide, proceeds via an initial oxidative mono-N-deethylation reaction, which yields this compound as an intermediate before subsequent hydrolysis. nih.gov This N-dealkylation is typically catalyzed by cytochrome P-450 (P450) enzymes. open.ac.uk The mechanism is understood to proceed through the formation of a reactive intermediate at the carbon atom adjacent to the nitrogen. open.ac.uk
The process of oxidative N-dealkylation of tertiary amides, like N,N-diethylbenzamide, necessarily generates a secondary amide intermediate. nih.gov In that specific case, the intermediate is this compound itself, which is then further metabolized by hydrolysis. nih.gov Mechanistic studies on amide dealkylation suggest the formation of an N-hydroxyalkyl intermediate. open.ac.uk This intermediate is unstable and subsequently breaks down to yield the dealkylated amide and an aldehyde. While this compound is already a secondary amide, these oxidative pathways are crucial in the broader context of benzamide (B126) metabolism.
Conjugation is a critical phase II metabolic process that follows the initial breakdown of this compound. After hydrolytic cleavage liberates benzoic acid, it undergoes conjugation with glycine. nih.gov This reaction, leading to the formation of hippuric acid, is a well-established pathway for detoxifying aromatic carboxylic acids. vulcanchem.comnih.gov The resulting hippuric acid is more water-soluble than its precursors, which facilitates its efficient elimination from the body through renal excretion. vulcanchem.com
Data Tables
Table 1: Metabolites of this compound Identified in Rat Urine
This table summarizes the major metabolites detected in the 24-hour urine of rats following intraperitoneal administration of this compound, as determined by 1H NMR spectroscopy.
| Metabolite | Precursor | Metabolic Pathway | % of Administered Dose Excreted nih.gov |
| Ethylamine | This compound | Hydrolysis | 27 - 41% |
| Hippuric Acid | Benzoic Acid (from this compound hydrolysis) | Hydrolysis, Glycine Conjugation | 52 - 76% |
Oxidative N-Deethylation Reactions
Advanced Analytical Techniques for Metabolite Identification and Quantification (e.g., High-Resolution NMR Spectroscopy)
The elucidation of metabolic pathways for xenobiotics like this compound relies on sophisticated analytical methodologies capable of identifying and quantifying metabolites within complex biological matrices. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with chromatographic separation, are the principal techniques employed for this purpose. numberanalytics.comsysrevpharm.orgmdpi.com
High-Resolution NMR Spectroscopy
High-resolution NMR spectroscopy is a powerful, non-destructive technique for the structural elucidation and quantification of metabolites. mdpi.comnist.gov Its application in studying this compound metabolism in rats has been pivotal. nih.govresearchgate.net In these studies, urine samples from rats treated with this compound were analyzed directly by high-resolution NMR. nih.gov
Identification: Both proton (¹H) and carbon-13 (¹³C) NMR techniques were utilized to identify the primary metabolites. nih.gov The major metabolites detected were hippuric acid and ethylamine. nih.govresearchgate.net The administration of a specifically labeled substrate, N-ethyl-α-¹³C-benzamide, further confirmed the metabolic pathways by allowing researchers to trace the labeled carbon. nih.gov Notably, signals for the parent compound, this compound, or its immediate hydrolysis products, benzamide and benzoic acid, were not detected above background levels in the urine samples, indicating efficient conversion and excretion. nih.gov
Quantification: Quantitative NMR (qNMR) was employed to determine the extent of metabolite excretion. nist.gov By using an internal standard, 3-(trimethylsilyl)-1-propanesulfonic acid, researchers could estimate the concentration of the metabolites in 24-hour post-treatment urine samples. nih.gov This analysis revealed that a significant portion of the administered dose was excreted as hippuric acid (52-76%) and ethylamine (27-41%). nih.govresearchgate.net
The primary advantage of NMR in these studies is its ability to provide unambiguous structural information and quantify compounds without the need for specific metabolite standards, as it relies on the intrinsic nuclear properties of the molecules. mdpi.comnist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
While NMR provides definitive structural data, techniques like liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) offer superior sensitivity for detecting metabolites at very low concentrations. nih.govsygnaturediscovery.com In metabolomics, LC-HRMS is a cornerstone for both targeted and untargeted screening of metabolites. chimia.chnih.gov For benzamide-related compounds, LC-MS/MS methods are developed to provide robust and sensitive quantification of parent drugs and their metabolites in various biological fluids. sygnaturediscovery.combenchchem.com These techniques separate compounds based on their physicochemical properties before they are ionized and detected based on their mass-to-charge ratio, allowing for the identification of even minor metabolic products. sygnaturediscovery.com
The table below summarizes the key metabolites of this compound identified and the analytical techniques used.
Table 1: Analytical Identification and Quantification of this compound Metabolites
| Metabolite | Analytical Technique | Key Findings | Reference |
|---|---|---|---|
| Hippuric acid | High-Resolution ¹H NMR | Identified as a major metabolite. Quantified to be 52-76% of the excreted dose in rat urine. | nih.gov |
Comparative Metabolic Studies with Structurally Related Benzamide Compounds
Understanding the metabolism of this compound is enhanced by comparing it with structurally similar compounds. These studies help elucidate structure-metabolism relationships and predict the metabolic fate of related molecules. Research has shown that the metabolic pathway of this compound—hydrolysis of the amide bond followed by conjugation—is a common route for other N-alkylated and substituted benzamides. nih.gov
A key study compared the metabolites of this compound with several related compounds in rats, using NMR spectroscopy for analysis. The findings are summarized below:
N,N-diethylbenzamide: This tertiary amide was found to produce the same primary urinary metabolites as this compound: hippuric acid and ethylamine. nih.gov This observation suggests a metabolic pathway that involves an initial oxidative mono-N-deethylation reaction to form this compound, which is then hydrolyzed. nih.gov
p-Chloro-N-ethylbenzamide: This halogenated analog of this compound also underwent hydrolysis. The metabolites detected in urine were p-chlorohippuric acid and ethylamine, demonstrating that the metabolic process is analogous to that of the parent compound, with the chlorine substituent remaining on the aromatic ring. nih.gov
p-Chloro-N,N-diethylbenzamide: Similar to its non-chlorinated counterpart, this compound yielded p-chlorohippuric acid and ethylamine as the final detectable metabolites. nih.gov This supports the proposed pathway of initial N-deethylation followed by hydrolysis and glycine conjugation of the resulting p-chlorobenzoic acid. nih.gov
N-Methylbenzamide: This compound, with a smaller N-alkyl group, was also found to be eliminated in the urine primarily as hippuric acid, indicating that N-dealkylation and subsequent conjugation is a consistent metabolic route for simple N-alkyl benzamides. nih.gov
These comparative results suggest a general metabolic scheme for N-substituted benzamides involving enzymatic hydrolysis as a central step. nih.govvulcanchem.com For N,N-diethyl amides, this hydrolysis is preceded by N-deethylation. nih.gov The resulting benzoic acid (or its substituted analog) is then conjugated with glycine to form the corresponding hippuric acid derivative, which is readily excreted. nih.govvulcanchem.com
The table below provides a comparative summary of the metabolism of this compound and related compounds.
Table 2: Comparative Metabolism of this compound and Related Compounds in Rats
| Compound | Primary Urinary Metabolites Detected | Inferred Metabolic Pathway | Reference |
|---|---|---|---|
| This compound | Hippuric acid, Ethylamine | Hydrolysis, followed by glycine conjugation of benzoic acid. | nih.gov |
| N,N-Diethylbenzamide | Hippuric acid, Ethylamine | Oxidative N-deethylation to this compound, followed by hydrolysis and conjugation. | nih.gov |
| p-Chloro-N-ethylbenzamide | p-Chlorohippuric acid, Ethylamine | Hydrolysis, followed by glycine conjugation of p-chlorobenzoic acid. | nih.gov |
| p-Chloro-N,N-diethylbenzamide | p-Chlorohippuric acid, Ethylamine | Oxidative N-deethylation, followed by hydrolysis and conjugation. | nih.gov |
| N-Methylbenzamide | Hippuric acid | N-dealkylation (hydrolysis), followed by glycine conjugation of benzoic acid. | nih.gov |
Role of N Ethylbenzamide in Catalysis and Advanced Organic Synthesis
N-Ethylbenzamide as a Model Substrate in Mechanistic Catalysis Research
The study of reaction mechanisms is fundamental to the advancement of catalysis. Model substrates, which are relatively simple and well-behaved, are often employed to dissect complex catalytic cycles. This compound serves as an excellent model for studying the reactivity of secondary amides, a functional group of immense importance in chemistry and biology.
Early research on the hydrolysis of related amides suggested that the rate-determining step could vary, shifting from the initial hydroxide (B78521) attack to the breakdown of the tetrahedral intermediate. beilstein-journals.org To clarify this, detailed studies on this compound have been conducted. These investigations provide a foundational understanding of the factors governing the stability and cleavage of the amide linkage, which is crucial for designing catalysts for peptide hydrolysis and for understanding biological processes.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for exploring reaction mechanisms at a molecular level. rwth-aachen.de DFT calculations have been applied to the base-catalyzed hydrolysis of this compound to trace the reaction paths and characterize transition states. beilstein-journals.orgbeilstein-journals.org
These computational studies have simulated the reaction in the presence of water molecules, providing insights into the role of the solvent in stabilizing intermediates and transition states through hydrogen bonding. beilstein-journals.orgresearchgate.net For the hydrolysis of this compound, DFT calculations have helped to identify the rate-determining step and have even led to the proposal of novel intermediates, such as a Mulliken charge-transfer complex formed during the reaction. beilstein-journals.org By comparing the hydrolysis of this compound with its isoelectronic ester counterpart, ethyl benzoate (B1203000), researchers have been able to computationally dissect the differences in reactivity between amides and esters. beilstein-journals.orgresearchgate.net Such computational models are crucial for understanding the intrinsic reactivity of the amide bond and for the rational design of new catalysts. mdpi.com
Design and Synthesis of this compound Derivatives for Catalytic Applications (e.g., Ligands in Metal Catalysis, Organocatalysts)
The core structure of this compound can be modified to create derivatives that serve as active components in catalytic systems. By introducing specific functional groups, these derivatives can act as ligands that coordinate to metal centers or as metal-free organocatalysts.
While this compound itself is not typically a ligand, introducing a coordinating group, such as a pyridine (B92270) ring, can transform the molecule into a potential ligand for transition metals. benchchem.com For instance, derivatives like N-[2-(2-Pyridinyl)ethyl]benzamide contain a nitrogen atom within the pyridine ring that can chelate to metals like palladium, potentially influencing the metal's catalytic activity. benchchem.comgoogle.com Similarly, the broader class of benzamides and related urea (B33335) derivatives are being explored as unconventional ligands in metal catalysis, particularly with palladium. nih.gov These ligands can offer different steric and electronic properties compared to traditional phosphine (B1218219) or N-heterocyclic carbene ligands, potentially enabling new reactivity. nih.gov
Furthermore, the concept of organocatalysis, which uses small organic molecules to accelerate reactions, has gained significant traction. N-alkylated compounds, including derivatives of amides and sulfamic acids, have been developed as effective organocatalysts for various transformations, such as multicomponent reactions. scielo.brmdpi.com The design of chiral this compound derivatives could lead to novel organocatalysts for asymmetric synthesis.
This compound in the Development of Novel Organic Synthesis Methodologies
Beyond its role in mechanistic studies, this compound and its derivatives are actively employed in the development of new and efficient synthetic methods. These methods often target the creation of complex molecular architectures with high levels of control over stereochemistry.
A prominent example of the utility of this compound derivatives is in asymmetric synthesis. The directed ortho-metalation of benzamides is a powerful tool for functionalizing the aromatic ring, and when performed enantioselectively, it provides access to chiral molecules. A key substrate in this area is N,N-diisopropyl-o-ethylbenzamide. acs.orgacs.org
In a process mediated by a chiral ligand, typically (-)-sparteine (B7772259), the benzylic protons on the ortho-ethyl group can be selectively removed by an organolithium base like sec-butyllithium. acs.orgacs.org This creates a configurationally labile organolithium intermediate that can be trapped by various electrophiles. acs.orgrsc.org The stereochemical outcome of the reaction is controlled by the chiral ligand, leading to highly enantioenriched products. acs.org This methodology, which relies on a dynamic kinetic resolution of the organolithium intermediate, has been studied in detail to understand the pathways of stereochemical information transfer. acs.orgacs.org
Table 1: Asymmetric Lithiation-Substitution of N,N-Diisopropyl-o-ethylbenzamide
| Electrophile | Product Configuration | Enantiomeric Ratio (er) | Yield (%) | Reference |
|---|---|---|---|---|
| Me₃SiCl | S | 88:12 | 87 | acs.org |
| MeI | S | 88:12 | 85 | acs.org |
| EtI | S | 89:11 | 85 | acs.org |
| Allyl Bromide | S | 91:9 | 80 | acs.org |
This table presents selected data for the (-)-sparteine mediated asymmetric lithiation and substitution of N,N-diisopropyl-o-ethylbenzamide, demonstrating the high enantioselectivity achieved with various electrophiles.
Multi-component reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the formation of complex products from simple starting materials in a single operation. tcichemicals.comlew.robeilstein-journals.org These processes are valued for their atom economy and for reducing waste and purification steps. chemrxiv.org The benzamide (B126) functional group is a versatile participant in such reactions.
While specific examples detailing this compound in these sequences are not abundant, related benzamide derivatives are frequently used. For instance, 2-aminobenzamides are key starting materials in domino reactions that produce quinazoline-containing scaffolds, which are important in medicinal chemistry. nih.gov In these sequences, the amide portion of the molecule can participate in cyclization and rearrangement steps. nih.gov The general reactivity of amides allows them to be incorporated into MCRs like the Ugi reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate peptide-like structures. beilstein-journals.orgorganic-chemistry.org The development of new domino and multi-component reactions that incorporate the this compound motif could provide rapid access to novel and structurally diverse chemical libraries.
Q & A
Q. What experimental techniques are recommended for identifying and characterizing N-Ethylbenzamide?
To confirm the identity and purity of this compound, researchers should employ a combination of spectroscopic and chromatographic methods:
- Mass Spectrometry (MS): Molecular ion peaks ([M+H]⁺) at m/z 149.19 (calculated for C₉H₁₁NO) confirm the molecular weight .
- Nuclear Magnetic Resonance (NMR): ¹H NMR can resolve signals for the ethyl group (δ ~1.2–1.4 ppm for CH₃ and δ ~3.4–3.6 ppm for CH₂) and aromatic protons (δ ~7.4–7.8 ppm) .
- Liquid Chromatography-Mass Spectrometry (LCMS): Retention times (e.g., 1.75 mins with formic acid modifier) and mass data validate purity and structure .
Q. What is a standard synthetic route for this compound?
this compound is typically synthesized via amide coupling. A general methodology involves:
- Reacting benzoyl chloride with ethylamine under Schotten-Baumann conditions (aqueous base, organic solvent) to form the amide bond .
- For derivatives, multi-step syntheses may include refluxing intermediates (e.g., 3-amino-N-ethylbenzamide) with reagents like cyanoguanidine and HCl in ethanol, followed by purification via filtration .
Q. What safety protocols should be followed when handling this compound in the lab?
Q. Which analytical techniques are critical for assessing the purity of this compound?
- High-Resolution Mass Spectrometry (HRMS): Confirms exact mass (e.g., [M+H]⁺ = 149.1897) .
- Reverse-Phase HPLC: Monitors impurities using UV detection at 254 nm.
- Melting Point Analysis: Sharp melting points indicate high crystallinity and purity .
Advanced Research Questions
Q. How can contradictions in spectroscopic data during this compound derivative synthesis be resolved?
- Comparative Analysis: Cross-validate results using multiple techniques (e.g., ¹³C NMR for carbonyl groups, HRMS for molecular ions) .
- Replication: Repeat reactions under controlled conditions to isolate variables (e.g., catalyst loading, temperature) .
- Computational Modeling: Predict spectral patterns (e.g., NMR chemical shifts) using DFT calculations to align with experimental data .
Q. What methodologies enable the use of this compound as a precursor for complex organic compounds?
Q. How can regioselectivity challenges in this compound functionalization be addressed?
Q. What role does the electronic structure of this compound play in its reactivity?
Q. How can reaction yields be optimized in multi-step syntheses involving this compound?
- Stoichiometric Control: Balance reagent ratios (e.g., 1:1.1 molar equivalents of amine to acyl chloride) to minimize side products .
- Purification Strategies: Employ column chromatography or recrystallization to isolate high-purity intermediates .
Q. What advanced spectroscopic methods elucidate the conformational dynamics of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
